Cas no 1105643-62-6 (3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid)

3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid
- Z316101428
- 3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylicacid
- AKOS000175697
- EN300-70784
- 1105643-62-6
- 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid
-
- インチ: 1S/C13H15NO4S/c1-2-18-10-5-3-9(4-6-10)12(15)14-8-19-7-11(14)13(16)17/h3-6,11H,2,7-8H2,1H3,(H,16,17)
- InChIKey: OKKNDFQSSBXJGV-UHFFFAOYSA-N
- ほほえんだ: S1CN(C(C2C=CC(=CC=2)OCC)=O)C(C(=O)O)C1
計算された属性
- せいみつぶんしりょう: 281.07217913g/mol
- どういたいしつりょう: 281.07217913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 533.8±50.0 °C at 760 mmHg
- じょうきあつ: 0.0±1.5 mmHg at 25°C
3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-70784-0.5g |
3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid |
1105643-62-6 | 93.0% | 0.5g |
$218.0 | 2025-02-19 | |
TRC | E676823-100mg |
3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic Acid |
1105643-62-6 | 100mg |
$ 95.00 | 2022-06-05 | ||
TRC | E676823-500mg |
3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic Acid |
1105643-62-6 | 500mg |
$ 365.00 | 2022-06-05 | ||
Enamine | EN300-70784-0.05g |
3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid |
1105643-62-6 | 93.0% | 0.05g |
$53.0 | 2025-02-19 | |
1PlusChem | 1P01ABP4-250mg |
3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid |
1105643-62-6 | 93% | 250mg |
$200.00 | 2023-12-26 | |
1PlusChem | 1P01ABP4-1g |
3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid |
1105643-62-6 | 93% | 1g |
$450.00 | 2023-12-26 | |
1PlusChem | 1P01ABP4-5g |
3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid |
1105643-62-6 | 93% | 5g |
$1185.00 | 2023-12-26 | |
1PlusChem | 1P01ABP4-500mg |
3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid |
1105643-62-6 | 93% | 500mg |
$322.00 | 2023-12-26 | |
Enamine | EN300-70784-0.1g |
3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid |
1105643-62-6 | 93.0% | 0.1g |
$83.0 | 2025-02-19 | |
Enamine | EN300-70784-1.0g |
3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid |
1105643-62-6 | 93.0% | 1.0g |
$314.0 | 2025-02-19 |
3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acidに関する追加情報
Introduction to 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic Acid (CAS No. 1105643-62-6)
3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid, identified by its CAS number 1105643-62-6, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of thiazolidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 4-ethoxybenzoyl moiety and a thiazolidine ring, contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid involve meticulous chemical methodologies that ensure high purity and yield. The thiazolidine core is known for its stability and flexibility, making it a valuable scaffold for drug design. In recent years, advancements in synthetic techniques have enabled the development of more efficient routes for producing this compound, which is crucial for large-scale pharmaceutical applications.
In the realm of medicinal chemistry, 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid has been explored for its potential pharmacological effects. Studies have indicated that this compound exhibits promising activities in various biological assays. For instance, research has demonstrated its ability to modulate enzymatic pathways and interact with specific protein targets, suggesting its utility in the development of novel therapeutic agents. The 4-ethoxybenzoyl group plays a pivotal role in these interactions by influencing the compound's binding affinity and selectivity.
One of the most compelling aspects of 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid is its potential in addressing inflammatory and immunomodulatory disorders. Recent studies have highlighted its role in inhibiting key inflammatory cytokines and modulating immune cell responses. These findings are particularly relevant in the context of chronic inflammatory diseases, where targeted immunomodulation is essential for effective treatment. The compound's ability to interact with multiple biological pathways makes it a versatile candidate for further investigation.
The chemical properties of 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid also make it an attractive intermediate in the synthesis of more complex molecules. Its structural framework allows for modifications that can enhance specific biological activities or improve pharmacokinetic profiles. This flexibility is crucial for drug discovery efforts aimed at developing next-generation therapeutics with improved efficacy and safety profiles.
In addition to its pharmaceutical applications, 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid has shown promise in biochemical research. Its interaction with biological macromolecules has provided valuable insights into molecular recognition processes and enzyme mechanisms. These studies not only contribute to fundamental scientific understanding but also aid in the design of more effective inhibitors and modulators for therapeutic purposes.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve optimal yields and purity. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to construct the desired molecular framework efficiently. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
Evaluation of 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid in preclinical models has revealed several promising characteristics. Its solubility profile, metabolic stability, and distribution patterns are favorable for drug development. Furthermore, preliminary toxicological studies suggest that the compound is well-tolerated at relevant doses, indicating its potential for safe clinical translation.
The future prospects of 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid are vast and exciting. Ongoing research aims to explore its full therapeutic potential by investigating new synthetic derivatives and evaluating their biological activities. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate these developments, bringing innovative treatments to patients in need.
In conclusion, 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid (CAS No. 1105643-62-6) is a multifaceted compound with significant implications in pharmaceutical chemistry and biochemistry. Its unique structural features, combined with promising biological activities, make it a valuable candidate for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new insights into its properties and applications, this compound is poised to play a crucial role in the development of next-generation therapeutics.
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